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difluorophenyl)propan-2-one

CAS No.: 1221343-06-1

Cat. No.: B6167821

Get Quote

Executive Summary & Strategic Context
Objective: This guide provides a technical comparison of analytical methodologies for profiling

impurities in the key starting materials of Ticagrelor (Brilinta): 4,6-Dichloro-5-nitro-2-

(propylthio)pyrimidine and (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.[1][2][3]

The Challenge: Ticagrelor synthesis involves complex stereochemistry (six chiral centers) and

reactive intermediates.[2] Impurities in starting materials—particularly regioisomers and

potential genotoxic impurities (PGIs)—can propagate through the synthesis, affecting the final

API's safety and efficacy.

The Comparison: We analyze two primary profiling workflows:

Method A: Conventional HPLC-UV (The Industry Workhorse) – Prioritizes robustness and

cost-efficiency for routine QC.[1][2][3]

Method B: UHPLC-HRMS (Q-TOF/Orbitrap) (The Advanced Alternative) – Prioritizes

sensitivity, speed, and structural elucidation for R&D and GTI screening.[1][2][3]
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Target Starting Materials & Impurity Landscape
Effective profiling requires understanding the "origin of defect."[3] The two critical starting

materials (SMs) and their associated impurity risks are defined below.

Table 1: Key Starting Materials and Critical Impurities
Starting Material
(SM)

Chemical Structure
/ CAS

Critical Impurity
Classes

Specific Target
Impurities

SM 1 (Pyrimidines)

4,6-Dichloro-5-nitro-2-

(propylthio)pyrimidine(

CAS: 145783-14-8)

Hydrolysis Products:

Moisture sensitivity

leads to hydroxylated

pyrimidines.Regioiso

mers: Isomeric

substitution patterns.

[1][2][3]

• 6-Chloro-5-nitro-2-

(propylthio)pyrimidin-

4-ol[1][2][3][4]• 4,6-

Dichloro-2-

(propylthio)pyrimidin-

5-amine (Over-

reduction)

SM 2 (Cyclopropyl)

(1R,2S)-2-(3,4-

Difluorophenyl)cyclopr

opanamine(CAS:

220352-38-5)

Stereoisomers:

Critical due to

Ticagrelor's chiral

complexity.Genotoxic

Impurities (GTIs):

Residual alkylating

agents.[1][2][3]

• (1S,2R)-

Enantiomer[1][2][3]•

(1R,2R)-

Diastereomer•

(1S,2S)-

Diastereomer•

Residual solvents

(e.g., Methyl chloride

if MeOH/HCl used)

Visualization: Impurity Origin & Propagation Pathway
This diagram illustrates where impurities enter the Ticagrelor synthesis stream.[3]
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Figure 1: Impurity propagation map showing how SM defects (hydrolysis products,

enantiomers) evolve into API impurities.[2]

Comparative Analysis: HPLC-UV vs. UHPLC-
HRMS[1][2][3]
This section objectively compares the two methodologies based on performance metrics critical

to drug development.

Table 2: Performance Matrix
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Feature
Method A:
Standard HPLC-UV

Method B: UHPLC-
HRMS
(Recommended)

Verdict

Separation Principle

C18/C8 Stationary

Phase (5 µm

particles)

Sub-2 µm Hybrid

Particle (1.7 µm)

Method B offers 3x

higher theoretical

plates.[1][2][3]

Detection Limit (LOD)
~0.05% (Standard

UV)

< 0.001% (Trace

Analysis)

Method B is required

for GTI screening.[2]

[3]

Run Time 25 - 45 minutes 3 - 7 minutes

Method B increases

throughput by ~600%.

[1][2][3]

Selectivity
Limited for co-eluting

isomers.[2][3]

Mass-resolved

isomers (m/z

discrimination).[1][2]

[3]

Method B resolves co-

eluting isobaric peaks.

[2][3]

Cost per Sample Low ($)
High (

$)

Method A is superior

for routine QC.[2][3]

Data Integrity
Retention time

matching only.

Mass accuracy (<5

ppm) + Retention

time.[2][3]

Method B provides

self-validating ID.[1][2]

[3]

Expert Insight: The Causality of Choice
Choose HPLC-UV for routine incoming goods inspection where the impurity profile is well-

established and cost is a driver.[1][2][3]

Choose UHPLC-HRMS during vendor qualification or process optimization.[1][2][3] When

sourcing SM2 (Cyclopropyl amine), the enantiomeric purity is critical.[3] UV detection cannot

distinguish the (1R,2S) target from its (1S,2R) enantiomer without a chiral column, whereas

MS/MS can identify unique fragmentation patterns or be coupled with chiral phases for

definitive trace analysis.
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Detailed Experimental Protocol: UHPLC-MS/MS
Workflow
This protocol is designed for the high-sensitivity profiling of SM1 and SM2, capable of detecting

potential genotoxic impurities (PGIs) and structural isomers.[2][3]

Reagents & Standards[3][4][5][6][7][8][9]
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.[2][3]

Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).[2][3]

Reference Standards: Pure SM1 (>99.5%), Pure SM2 (>99.5% ee), and known impurity

standards (if available).

Chromatographic Conditions (UHPLC)[2][3]
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2][3]

Why: The Ethylene Bridged Hybrid (BEH) particle provides stability at high pH (if needed)

and superior peak shape for basic amines like SM2 compared to standard silica.[2][3]

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

Mobile Phase B: Acetonitrile.[2][3][5][6]

Flow Rate: 0.4 mL/min.[2][3]

Column Temp: 40°C.

Injection Vol: 2.0 µL.

Gradient Program:
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Time (min) % Mobile Phase B Curve Event

0.0 5 Initial Equilibration

5.0 95 Linear
Elution of non-polars

(SM1)

6.0 95 Hold Wash

6.1 5 Step Return to Initial

| 8.0 | 5 | Hold | Re-equilibration |[1][2][3]

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
Ionization: ESI Positive (+) for SM2 (Amine); ESI Negative (-) or Positive (+) for SM1

(Nitro/Chloro).[1][2][3]

Note: SM1 often ionizes better in negative mode or as an adduct in positive mode due to

electron-withdrawing groups.[1][2][3]

Capillary Voltage: 3.0 kV.[2][3]

Source Temp: 120°C.

Desolvation Temp: 350°C.

Scan Range: m/z 50 – 800.[2][3]

Collision Energy: Ramp 10–40 eV (for fragmentation analysis).[2][3]

Data Processing & Self-Validation[1][2][3]
System Suitability: Inject Reference Standard (5 reps). RSD of Peak Area must be < 2.0%.[3]

Blank Subtraction: Subtract blank gradient to remove system artifacts.[2][3]

Impurity ID:

Match retention time (RT) to known standards.
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For unknowns: Use exact mass (Error < 5 ppm) to propose formula. Use MS/MS

fragments to confirm core structure (e.g., loss of propylthio group).[2][3]

Workflow Visualization: Analytical Decision Tree
This flowchart guides the analyst in selecting the appropriate method based on the stage of

drug development.

Start: Impurity Profiling Request

Development Stage?

Routine QC / Release Testing

Commercial

R&D / Vendor Qualification

Early Phase

Method A: HPLC-UV
(Robust, Low Cost)

Method B: UHPLC-HRMS
(High Sensitivity, ID)

Pass/Fail against Spec
(Retention Time Match)

Structural ID & Trace Detection
(< 0.05% levels)

Transfer Method
for Routine Use

Click to download full resolution via product page
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Figure 2: Decision tree for selecting between HPLC-UV and UHPLC-HRMS based on

development phase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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